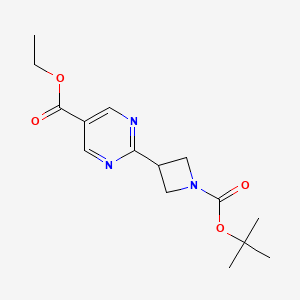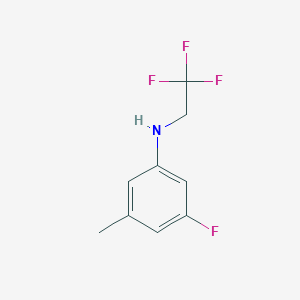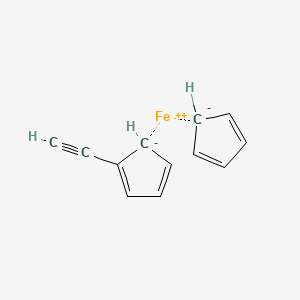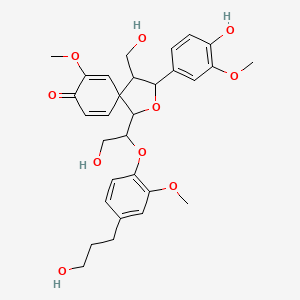
3-Ethoxy-2-ethyl-N-(3-methylbutyl)-2H-indazole-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethoxy-2-ethyl-N-isopentyl-2H-indazole-6-carboxamide is a synthetic compound belonging to the indazole family. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The presence of the carboxamide group in the indazole structure enhances its ability to form hydrogen bonds with various enzymes and proteins, making it a valuable scaffold in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the cyclization of appropriate hydrazine derivatives with substituted phenylacetic acids under acidic conditions . The reaction conditions often include the use of strong acids like hydrochloric acid or sulfuric acid, and the reaction is carried out at elevated temperatures to facilitate cyclization .
Industrial Production Methods
Industrial production of indazole derivatives, including 3-Ethoxy-2-ethyl-N-isopentyl-2H-indazole-6-carboxamide, often involves large-scale batch or continuous flow processes. These methods utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethoxy-2-ethyl-N-isopentyl-2H-indazole-6-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 3-Ethoxy-2-ethyl-N-isopentyl-2H-indazole-6-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The carboxamide group forms hydrogen bonds with the active sites of enzymes, inhibiting their activity and leading to various biological effects . The compound may also interact with cellular pathways involved in inflammation, viral replication, and cancer cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: An antiviral agent with a similar carboxamide group.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Another indole derivative with antiviral properties.
Uniqueness
3-Ethoxy-2-ethyl-N-isopentyl-2H-indazole-6-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of ethoxy, ethyl, and isopentyl groups enhances its lipophilicity and ability to interact with hydrophobic pockets in enzymes and receptors .
Propriétés
Numéro CAS |
919108-84-2 |
|---|---|
Formule moléculaire |
C17H25N3O2 |
Poids moléculaire |
303.4 g/mol |
Nom IUPAC |
3-ethoxy-2-ethyl-N-(3-methylbutyl)indazole-6-carboxamide |
InChI |
InChI=1S/C17H25N3O2/c1-5-20-17(22-6-2)14-8-7-13(11-15(14)19-20)16(21)18-10-9-12(3)4/h7-8,11-12H,5-6,9-10H2,1-4H3,(H,18,21) |
Clé InChI |
OYVUSJUBGPOIQW-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=C2C=CC(=CC2=N1)C(=O)NCCC(C)C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


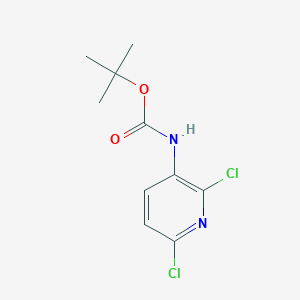
![{1-[(2-Hydroxyethyl)sulfanyl]-2H-isoindol-2-yl}acetic acid](/img/structure/B13091699.png)
![trans-1-tert-Butyl 4-ethyl 2'-chloro-7',8'-dihydro-6'H-spiro[pyrrolidine-3,5'-quinoline]-1,4-dicarboxylate](/img/structure/B13091710.png)
![[1,2,4]Triazolo[1,5-a]pyrazin-6-ylmethanamine](/img/structure/B13091712.png)
![tert-Butyl 5-oxo-5H-spiro[furo[3,4-b]pyridine-7,4'-piperidine]-1'-carboxylate](/img/structure/B13091724.png)
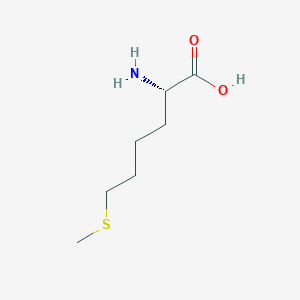

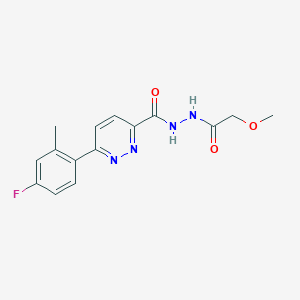
![2-[Butyl(methyl)amino]-2-phenylacetic acid](/img/structure/B13091757.png)
